molecular formula C4H2S5 B1588600 [1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione CAS No. 70800-59-8

[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione

Cat. No. B1588600
CAS RN: 70800-59-8
M. Wt: 210.4 g/mol
InChI Key: NFKGILAHEQYFBG-UHFFFAOYSA-N
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Description

“[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione” is an organosulfur compound . It is used as a synthetic building block for the preparation of organic solids with exciting physical properties .


Synthesis Analysis

A safe, three-step reaction sequence to “[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione” starting from carbon disulfide has been presented . The optimized reaction conditions, rigorous purification, and full characterization of all intermediates provide a final product of superior quality .


Molecular Structure Analysis

The molecular weight of “[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione” is 208.31 . The InChI code is 1S/C4O2S4/c5-3-7-1-2(9-3)10-4(6)8-1 .


Chemical Reactions Analysis

“[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione” is used as a precursor to bis(ethylene-dithio)tetrathiafulvalene (BEDT-TTF), the parent compound of many superconducting radical cation salts . It can be obtained from the compound after two or three reaction steps, respectively, in good yield and excellent purity .


Physical And Chemical Properties Analysis

“[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione” is reported to be an off-white, crystalline solid . It has a melting point of 181 °C .

Scientific Research Applications

Application in Thermoelectric Materials

  • Summary of the Application: [1,3]Dithiolo[4,5-d][1,3]dithiole-2,5-dione (also known as TPD) has been used as a precursor for the manufacturing of high-performance thermoelectric materials .
  • Methods of Application: The synthesis of TPD involves a safe, three-step reaction sequence starting from carbon disulfide . The procedure is safe, operationally simple, and applicable to the preparation of other 4,5-disubstituted 1,3-dithiol-2-ones .

Application in Organic Solids

  • Summary of the Application: TPD is used as a synthetic building block for the preparation of organic solids with exciting physical properties . It is used as a precursor to bis(ethylene-dithio)tetrathiafulvalene (BEDT-TTF or ET for short), the parent compound of many superconducting radical cation salts .
  • Methods of Application: ET can be obtained from TPD after two or three reaction steps, respectively, in good yield and excellent purity .
  • Results or Outcomes: The procedure for obtaining ET from TPD is safe, operationally simple, and yields a product of excellent purity .

Application in Metal Chelate Complexes

  • Summary of the Application: TPD has been employed extensively for the preparation of metal chelate complexes with the ligand 2-oxo-1,3-dithiole-4,5-dithiolate (dmid) .
  • Results or Outcomes: The preparation of metal chelate complexes with dmid has led to interesting solid-state properties .

Application in Organic Superconductors

  • Summary of the Application: TPD is used as a precursor to bis(ethylene-dithio)tetrathiafulvalene (BEDT-TTF or ET for short), the parent compound of many superconducting radical cation salts .
  • Methods of Application: ET can be obtained from TPD after two or three reaction steps, respectively, in good yield and excellent purity .
  • Results or Outcomes: The procedure is safe, operationally simple, and yields a product of excellent purity .

Application in High Refractive Index Materials

  • Summary of the Application: Owing to their high sulfur content, polymeric TTF derivatives could be of interest for the development of new materials with high refractive indices .
  • Results or Outcomes: The preparation of high refractive index materials with TPD has led to interesting solid-state properties .

Application in Metal Coordination Polymers

  • Summary of the Application: Cleavage of both rings of TPD gave closely related metal coordination polymers with interesting solid-state properties .
  • Results or Outcomes: The preparation of metal coordination polymers with TPD has led to interesting solid-state properties .

Application in Organic Conductors

  • Summary of the Application: Tetrathiafulvalene derivatives condensed with 2-alkylidene-1,3-dithiole moiety (DT-TTFs) containing methyl groups or an ethylenedithio group have been synthesized . These compounds have been used in the development of organic conductors .
  • Results or Outcomes: The development of organic conductors using these compounds has led to interesting properties .

Application in Synthesis of 3H-1,2-dithiole-3-thiones

  • Summary of the Application: Dialkyl malonates have been treated with a mixture of elemental sulfur and P2S5 in refluxing xylene to result in 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones .
  • Methods of Application: The synthesis involves the treatment of dialkyl malonates with a mixture of elemental sulfur and P2S5 in refluxing xylene .
  • Results or Outcomes: The reaction resulted in 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones .

Safety And Hazards

The compound is considered dangerous. It may cause skin irritation, serious eye irritation, allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

[1,3]dithiolo[4,5-d][1,3]dithiole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2S5/c5-4-8-2-3(9-4)7-1-6-2/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKGILAHEQYFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1SC2=C(S1)SC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80413053
Record name [1,3]dithiolo[4,5-d][1,3]dithiole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione

CAS RN

70800-59-8
Record name [1,3]dithiolo[4,5-d][1,3]dithiole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione
Reactant of Route 2
[1,3]Dithiolo[4,5-d][1,3]dithiole-5-thione

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